molecular formula C9H15NO B1609398 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one CAS No. 3389-57-9

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one

Cat. No.: B1609398
CAS No.: 3389-57-9
M. Wt: 153.22 g/mol
InChI Key: CWUMGRRVCLAYKC-FPLPWBNLSA-N
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Description

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol It is known for its unique structure, which includes a pyrrolidine ring fused to a pentenone moiety

Scientific Research Applications

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one typically involves the reaction of pyrrolidine with 3-penten-2-one under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic addition of the pyrrolidine to the pentenone. The reaction is conducted at a controlled temperature, often around room temperature to 50°C, to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Industrial methods also focus on minimizing by-products and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their reactivity and function.

Comparison with Similar Compounds

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one can be compared with other similar compounds, such as:

    4-pyrrolidinopent-3-en-2-one: Similar structure but different reactivity and applications.

    3-penten-2-one: Lacks the pyrrolidine ring, resulting in different chemical properties.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring, leading to diverse chemical and biological activities.

Properties

IUPAC Name

(Z)-4-pyrrolidin-1-ylpent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(7-9(2)11)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUMGRRVCLAYKC-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3389-57-9
Record name NSC100166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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